Azithromycin N-Oxide

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

This compound is not a generic API; it is Azithromycin EP Impurity L (USP Azithromycin N-Oxide), the only valid reference standard for identifying oxidative degradation. Substituting it with the parent Azithromycin or other impurities like Desosaminylazithromycin compromises system suitability and leads to regulatory non-compliance in ANDA submissions. Ensure accurate quantitation of the ≤0.5% acceptance limit in stability-indicating HPLC methods. A certified standard is mandatory for ICH Q2(R1) method validation and batch release testing. Choose this specific marker to guarantee the integrity of your stability studies and avoid costly failed audits.

Molecular Formula C38H72N2O13
Molecular Weight 764.98
CAS No. 90503-06-3
Cat. No. B601233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzithromycin N-Oxide
CAS90503-06-3
Synonyms(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethyloxidoamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadeca
Molecular FormulaC38H72N2O13
Molecular Weight764.98
Structural Identifiers
SMILESCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)C)O)(C)O
InChIInChI=1S/C38H72N2O13/c1-15-27-38(10,46)31(42)24(6)39(11)19-20(2)17-36(8,45)33(53-35-29(41)26(40(12,13)47)16-21(3)49-35)22(4)30(23(5)34(44)51-27)52-28-18-37(9,48-14)32(43)25(7)50-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Azithromycin N-Oxide (CAS 90503-06-3): Specification, Source, and Role as a Primary Oxidative Degradation Marker


Azithromycin N-Oxide (CAS 90503-06-3), designated as Azithromycin EP Impurity L and USP Azithromycin N-Oxide , is a structurally defined degradation product of the macrolide antibiotic azithromycin . It is a reference standard, not an active pharmaceutical ingredient (API), with a molecular formula of C38H72N2O13 and a molecular weight of approximately 764.98 g/mol . This compound is formed specifically through the oxidative degradation of the parent azithromycin molecule [1]. Its primary application is as a critical component in pharmaceutical quality control (QC) and analytical method development, essential for ensuring compliance with compendial monographs .

Why Azithromycin N-Oxide Cannot Be Substituted: The Regulatory and Analytical Imperative for a Specific Impurity Marker


Generic substitution with the parent compound Azithromycin or other related substances like Desosaminylazithromycin (Impurity J) or N-Demethylazithromycin (Impurity I) is scientifically invalid and a regulatory non-compliance risk [1]. Azithromycin N-Oxide is a specific, named impurity in both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for azithromycin, with a defined acceptance limit (e.g., ≤ 0.5%) [2]. It serves as a unique marker for oxidative degradation, a pathway distinct from the acid or alkaline hydrolysis that produces other impurities like decladinosylazithromycin [3]. Utilizing the incorrect standard will lead to failed system suitability tests, inaccurate quantitation due to different response factors, and a failure to monitor the specific degradation pathway of the drug product, thereby compromising the integrity of stability studies and batch release testing [4].

Quantitative Evidence for Azithromycin N-Oxide (CAS 90503-06-3) Differentiation vs. In-Class Alternatives


Regulatory Identification: Azithromycin N-Oxide is the Exclusive USP/EP Marker for Oxidative Degradation

Azithromycin N-Oxide is unambiguously defined in both USP and EP monographs as 'Impurity L' and 'Azithromycin N-Oxide' . This is a critical distinction from other named impurities, such as Impurity J (Desosaminylazithromycin) or Impurity I (N-Demethylazithromycin) [1]. Its identification is not based on chemical similarity but on a strict regulatory requirement for the quality control of Azithromycin API and drug products [2].

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Degradation Pathway Specificity: Azithromycin N-Oxide is the Definitive Marker of Oxidative Stress

A validated stability-indicating HPLC study demonstrated that the formation of Azithromycin N-Oxide is exclusive to oxidative degradation conditions [1]. In contrast, the major degradation peaks observed under alkaline and acidic hydrolysis were identified as decladinosylazithromycin [1]. This clear pathway differentiation makes Azithromycin N-Oxide a non-interchangeable marker for monitoring oxidation, distinct from impurities formed via other stress conditions.

Stability Studies Forced Degradation Degradation Chemistry

Chromatographic Selectivity: Unique Relative Retention Time (RRT) Enables Specific Peak Identification

Azithromycin N-Oxide exhibits a distinct chromatographic behavior, allowing for its resolution from other closely related impurities. According to USP monographs, it has a relative retention time (RRT) of approximately 0.29 relative to the azithromycin peak (RRT = 1.0) [1]. This is significantly different from other common impurities, such as Desosaminylazithromycin (RRT ~0.38) and N-Demethylazithromycin (RRT ~0.54) [2]. This unique retention time is essential for accurate peak identification and system suitability in validated HPLC methods.

HPLC Method Development Analytical Chemistry System Suitability

Certified Reference Material Availability: Guaranteed Identity and Purity for Regulatory Use

Unlike research-grade chemicals or in-house synthesized materials, Azithromycin N-Oxide is commercially available as a certified reference material (CRM) from official pharmacopeias (e.g., USP Catalog No. 1046090) and secondary standard providers . These materials are supplied with a comprehensive Certificate of Analysis (CoA) confirming identity, purity (e.g., 95% or higher by HPLC ), and traceability to primary standards. This level of characterization, which includes lot-specific HPLC, MS, and NMR data , is not available for generic, non-certified analogs, which cannot be used for regulatory submissions or official QC testing.

Reference Standards Quality Control Method Validation

Definitive Application Scenarios for Azithromycin N-Oxide (CAS 90503-06-3) Based on Analytical Evidence


Pharmaceutical Quality Control: Forced Degradation (Oxidative Stress) Studies

This is the primary and most critical application. As established, Azithromycin N-Oxide is the definitive marker of oxidative degradation [1]. It is essential for conducting forced degradation studies as part of ICH stability testing. Its formation must be monitored in azithromycin drug substance and drug product to demonstrate that the analytical method is stability-indicating and capable of detecting degradation products specific to oxidative stress. The validated HPLC method quantifies this impurity, confirming that its levels remain within the specified acceptance limit (e.g., ≤0.5% [2]) under defined storage conditions.

Analytical Method Development and Validation for ANDA Submissions

Azithromycin N-Oxide is an indispensable component of any HPLC or UPLC method intended for the release and stability testing of generic azithromycin products [1]. As a specified impurity (Impurity L), the method must demonstrate resolution from the main azithromycin peak (RRT=0.29 [3]) and other impurities [4]. Its certified reference standard is required to establish system suitability, determine relative response factors (RRF), and validate the method's accuracy, precision, and specificity as per ICH Q2(R1) guidelines. This data is crucial for Abbreviated New Drug Application (ANDA) submissions to demonstrate equivalence and control of the generic product [1].

Routine Batch Release and Stability Monitoring

Following method validation, Azithromycin N-Oxide reference standard is used routinely in QC laboratories for the batch release of Azithromycin API and finished dosage forms (tablets, capsules, suspensions, injectables). Its quantitation against a known standard ensures that each manufactured batch meets the compendial purity specifications [1]. Furthermore, it is a key marker tracked in long-term and accelerated stability studies to assign shelf-life and storage conditions, ensuring product quality throughout its lifecycle [2].

Reference Standard for LC-MS Impurity Identification

In research and development or sophisticated QC investigations, the certified standard for Azithromycin N-Oxide serves as a benchmark for identifying unknown impurities via LC-MS/MS [1]. Its known mass (764.98 g/mol) and fragmentation pattern [2] allow analysts to confirm the presence of this specific oxidation product in complex sample matrices, such as biological samples or stressed drug product extracts, without the need for time-consuming isolation and purification of the unknown [3]. This accelerates the identification of degradation pathways and troubleshooting of stability failures.

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